Flucycloxuron is classified as an insect growth regulator, which disrupts the normal development of insects by interfering with chitin formation. Its chemical structure is characterized by a complex arrangement that includes multiple functional groups essential for its biological activity. The compound is registered under the CAS number 113036-88-7 and has been studied extensively for its efficacy and safety in agricultural applications.
Flucycloxuron is synthesized through a series of chemical reactions that form benzoylphenylurea derivatives. The synthesis typically involves:
The synthesis may include various steps such as oxidation, reduction, and substitution reactions to achieve the desired chemical structure .
Flucycloxuron has a molecular formula of . Its structural representation can be described using the following data:
C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl
PCKNFPQPGUWFHO-UHFFFAOYSA-N
The structure features multiple aromatic rings, halogen substituents, and nitrogen-containing functional groups, contributing to its biological activity .
Flucycloxuron undergoes several types of chemical reactions, including:
These reactions are essential for understanding the compound's stability, reactivity, and potential degradation pathways in environmental contexts.
Flucycloxuron acts primarily by inhibiting chitin biosynthesis in insects. The mechanism involves:
The compound's effectiveness is demonstrated through various studies showing significant reductions in insect populations when applied at recommended dosages .
Flucycloxuron exhibits several notable physical and chemical properties:
These properties influence its application methods and effectiveness in agricultural settings .
Flucycloxuron is primarily used in agriculture as an insecticide due to its targeted action against pests. Specific applications include:
Additionally, ongoing research explores its potential uses in integrated pest management strategies to minimize environmental impact while maintaining crop yields .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2